Marbofloxacin N-oxide Marbofloxacin N-oxide
Brand Name: Vulcanchem
CAS No.: 194023-72-8
VCID: VC0104806
InChI: InChI=1S/C17H19FN4O5/c1-19-9-27-16-13-10(15(23)11(17(24)25)8-21(13)19)7-12(18)14(16)20-3-5-22(2,26)6-4-20/h7-8H,3-6,9H2,1-2H3,(H,24,25)
SMILES:
Molecular Formula: C17H19FN4O5
Molecular Weight: 378.4 g/mol

Marbofloxacin N-oxide

CAS No.: 194023-72-8

Cat. No.: VC0104806

Molecular Formula: C17H19FN4O5

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Marbofloxacin N-oxide - 194023-72-8

Specification

CAS No. 194023-72-8
Molecular Formula C17H19FN4O5
Molecular Weight 378.4 g/mol
IUPAC Name 7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C17H19FN4O5/c1-19-9-27-16-13-10(15(23)11(17(24)25)8-21(13)19)7-12(18)14(16)20-3-5-22(2,26)6-4-20/h7-8H,3-6,9H2,1-2H3,(H,24,25)
Standard InChI Key KJIJNJIGYMMPSL-UHFFFAOYSA-N
Canonical SMILES CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Introduction

Chemical Structure and Properties

Marbofloxacin N-oxide (CAS No. 194023-72-8) is a fluoroquinolone derivative characterized by the oxidation of the piperazinyl nitrogen in marbofloxacin’s structure. Key identifiers include:

PropertyValue
Molecular formulaC₁₇H₁₉FN₄O₅ (as per synthesis)
Molecular weight378.36 g/mol
Synonyms9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij] benzoxadiazine-6-carboxylic acid
Pharmaceutical roleEP impurity F in marbofloxacin formulations

The compound’s structural modification (N-oxidation) alters its physicochemical properties compared to the parent drug, potentially influencing tissue distribution and excretion pathways.

Metabolic Pathways and Species-Specific Biotransformation

Marbofloxacin N-oxide is a metabolite formed via hepatic oxidation, primarily in avian species. Comparative studies reveal divergent metabolic profiles:

Metabolite Detection Across Species

SpeciesN-Oxide DetectionKey Findings
Blue and Gold MacawsYes LC/MS/MS identified N-oxide as a circulating metabolite, distinct from mammalian pathways
Ball PythonsNo Metabolites unique to reptiles; N-oxide absent in plasma
ChickensNo in plasma Primary metabolite: N-desmethyl-marbofloxacin; N-oxide not detected in plasma

In macaws, N-oxide formation contrasts with mammalian species (e.g., dogs, where N-oxide is a major metabolite). Reptiles exhibit entirely distinct pathways, underscoring the importance of species-specific dosing regimens.

Analytical Methods for Detection

High-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is the gold standard for identifying marbofloxacin metabolites, including N-oxide. This method achieves quantitation limits of 0.01 µg/ml in plasma and tissues, enabling precise tracking of biotransformation products .

ParameterMacaws (Oral)Chickens (Oral)
AUC₀–∞ (μg·h/mL)10.50 ± 2.00 10.50 ± 2.00
Cₘₐₓ (μg/mL)1.73 ± 0.35 1.05
t₁/₂ (hours)8.0 (harmonic mean) 8.69 (IV), 8.69 (oral)
BioavailabilityNot reported56.82%

Metabolite Impact

  • Macaws: N-oxide contributes to reduced parent drug concentrations, necessitating higher doses compared to mammals .

  • Chickens: Extensive N-desmethylation dominates, with N-oxide playing a minor role in hepatic clearance .

Research Findings and Clinical Relevance

Species-Specific Metabolism

  • Macaws: N-oxide is a primary metabolite, suggesting avian-specific cytochrome P450 isoforms favor N-oxidation .

  • Reptiles: Absence of N-oxide highlights alternative biotransformation pathways, potentially involving glucuronidation or other phase II reactions .

Tissue Distribution

In chickens, marbofloxacin residues persist in hepatic and renal tissues, though N-oxide is undetectable in these compartments . This contrasts with macaws, where N-oxide circulates systemically, influencing therapeutic efficacy and toxicity profiles.

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